Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(14-7-3-12(17)4-8-14)24(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAFSYRVBHZLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline, followed by the addition of ethyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a phenol derivative.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Hydrolysis: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The chlorine atoms enhance the compound’s binding affinity to certain receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate
- CAS : 339275-79-5
- Molecular Formula: C₁₆H₁₅Cl₂NO₄S
- Molecular Weight : 388.26 g/mol
- Key Features: The compound features a sulfonamide bridge linking two chlorophenyl groups, an ethyl ester moiety, and an acetamide backbone.
Structural Analogues
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Fluorinated analogs (e.g., 860609-48-9) may balance this with moderate logP (~3.2) .
- Thermal Stability: Derivatives like Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate exhibit higher melting points (139–141°C) due to rigid benzoyl groups, whereas the target compound likely melts at 100–120°C (estimated) .
Biological Activity
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is a synthetic compound with significant biological activity. Its unique structure, featuring both sulfonyl and chloro groups, contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H15Cl2NO4S
- Molecular Weight : 388.2656 g/mol
- CAS Number : 866143-40-0
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline .
- Addition of ethyl bromoacetate , using a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
This method ensures high yield and purity, which are critical for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonyl group can form strong interactions with target proteins, leading to inhibition of enzyme activity. The presence of chlorine enhances binding affinity to certain receptors, influencing various biochemical pathways .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant alterations in cellular processes, making it a candidate for further therapeutic exploration.
Anticancer Properties
Preliminary studies suggest potential anticancer properties, as the compound may interfere with cancer cell proliferation by modulating key signaling pathways. Further investigation into its mechanism could reveal more about its efficacy against different cancer types.
Anti-inflammatory Effects
There is ongoing research into the anti-inflammatory effects of this compound. Its ability to inhibit specific enzymes involved in inflammatory responses may position it as a therapeutic agent for conditions characterized by excessive inflammation.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, anticancer, anti-inflammatory |
| Ethyl 2-(4-chlorophenyl)acetate | Structure | Moderate enzyme inhibition |
| Ethyl 2-(4-acetamidophenylsulfonyl)acetate | - | Limited studies on biological activity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Anticancer Activity : In vitro studies showed that the compound reduced the viability of several cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests potential for development as an anticancer agent.
- Anti-inflammatory Mechanisms : Research indicated that this compound could downregulate pro-inflammatory cytokines in cell cultures, highlighting its potential use in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate, and what reaction conditions are critical for high yield?
The compound is typically synthesized via sulfonamide formation. A common method involves reacting 4-chloroaniline with ethyl 2-(chlorosulfonyl)acetate under basic conditions. Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., reflux in acetone), and stoichiometric ratios. reports an 81% yield using potassium carbonate as a base, with NMR and HRMS data for validation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?
- 1H NMR : Look for signals corresponding to the ethyl ester group (δ 1.34 ppm, triplet for CH3; δ 4.29 ppm, quartet for OCH2) and aromatic protons (δ 7.27–7.38 ppm for Ar-H). A broad singlet at δ 7.05 ppm indicates the sulfonamide NH .
- HRMS : The molecular ion [M+H]+ should match the calculated mass (e.g., m/z 278.0201 for C10H12ClNO4S) .
Q. How can researchers confirm the purity of this compound, and what are common impurities encountered during synthesis?
Use HPLC with a C18 column and UV detection (λ = 254 nm). Common impurities include unreacted 4-chloroaniline or incomplete sulfonylation byproducts. Recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?
Advanced optimization involves:
Q. What strategies resolve contradictions in spectral data between theoretical and experimental results for this compound?
Discrepancies in NMR or HRMS may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize NH protons, and employ high-resolution mass spectrometers (e.g., Orbitrap) for accurate mass validation. Cross-validate with X-ray crystallography if crystal structures are available .
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates the aromatic ring toward nucleophilic attack at the para-chloro position. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. What experimental approaches are recommended for evaluating the biological activity of this compound, particularly in anticancer assays?
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity.
- Mechanistic studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3) or kinase inhibition assays targeting pathways like PI3K/AKT .
Q. How can researchers address challenges in crystallizing this compound for structural confirmation?
Slow evaporation from a dichloromethane/hexane mixture often yields suitable crystals. For stubborn cases, employ seeding techniques or co-crystallization with host molecules. Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation enhances resolution for complex structures .
Methodological Guidance for Data Analysis
Q. What computational tools are effective for modeling the interaction of this compound with biological targets?
Q. How should researchers design stability studies to evaluate the compound’s shelf life under varying storage conditions?
Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor degradation via LC-MS, focusing on hydrolysis of the ester group or sulfonamide bond cleavage. Use Arrhenius kinetics to extrapolate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
